N-Methyl-2-nitrosobenzamide
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Overview
Description
N-Methyl-2-nitrosobenzamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a nitroso group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-2-nitrosobenzamide can be synthesized through the nitration of benzoic acid followed by methylation and nitrosation. The nitration process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring. The resulting nitrobenzoic acid is then reduced to the corresponding amine, which is subsequently methylated using methylating agents such as methyl iodide or dimethyl sulfate. Finally, the methylated amine undergoes nitrosation using nitrous acid or other nitrosating agents to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amines or hydroxylamines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
N-Methyl-2-nitrosobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitrosobenzamide involves its interaction with various molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
N-Methylbenzamide: Similar in structure but lacks the nitroso group.
N-Nitrosobenzamide: Contains the nitroso group but lacks the methyl substitution.
Benzamide: The parent compound without any substitutions.
Uniqueness: N-Methyl-2-nitrosobenzamide is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
144366-37-0 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-2-nitrosobenzamide |
InChI |
InChI=1S/C8H8N2O2/c1-9-8(11)6-4-2-3-5-7(6)10-12/h2-5H,1H3,(H,9,11) |
InChI Key |
UCYNRRUZFFWUFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N=O |
Origin of Product |
United States |
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